Mmae-smcc

Maleimide stability ADC linker chemistry Succinimide hydrolysis

ADC programs facing toxicity challenges or heterogeneous antigen expression require precise linker selection. MMAE-SMCC offers a non-cleavable thioether linkage that releases MMAE only upon lysosomal degradation, minimizing systemic free drug exposure. - **Lower off-target toxicity:** Reduces hepatic/hematologic toxicity vs cleavable linkers (e.g., vc-PAB-MMAE). - **Bystander killing:** Cell-permeable MMAE diffuses to antigen-negative tumor cells-critical for HER2+ solid tumors. - **Orthogonal conjugation:** Enables dual-payload ADCs (e.g., Tmab-VcMMAE-SMCC-DM1) to overcome tumor heterogeneity.

Molecular Formula C58H89N7O14S
Molecular Weight 1140.4 g/mol
Cat. No. B12431736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmae-smcc
Molecular FormulaC58H89N7O14S
Molecular Weight1140.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O
InChIInChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1
InChIKeyKPJLIFRLZIUVFO-AREODUGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMAE-SMCC: A Non-Cleavable Maleimide Drug-Linker Conjugate for Auristatin-Based ADCs


MMAE-SMCC (CAS 2021179-11-1) is a drug-linker conjugate for antibody-drug conjugates (ADCs) that combines the potent microtubule inhibitor monomethyl auristatin E (MMAE) with the heterobifunctional crosslinker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . The SMCC linker features a maleimide group for thiol-specific conjugation to antibody cysteines and an NHS ester for payload attachment, yielding a non-cleavable thioether linkage that remains intact in circulation and releases MMAE only upon complete lysosomal degradation of the antibody [1]. With a molecular weight of 1140.43 g/mol and a LogP of 4.1, MMAE-SMCC is a highly hydrophobic drug-linker construct suitable for generating ADCs with defined drug-to-antibody ratios .

Workflow ADC conjugation via thiol-specific maleimide coupling
Selection Logic Non-cleavable thioether linker; defined DAR achievable
Use Context Auristatin-based ADC research; hydrophobic construct

Why MMAE-SMCC Cannot Be Simply Replaced with Other Auristatin-Linker Combinations in ADC Development


Despite sharing the MMAE warhead, ADC constructs employing MMAE-SMCC exhibit fundamentally different pharmacological profiles compared to those using cleavable linkers (e.g., vc-PAB-MMAE) or alternative non-cleavable linkers (e.g., mc-MMAF). The SMCC cyclohexane ring confers enhanced maleimide stability against hydrolytic ring-opening [1], while the non-cleavable thioether linkage mandates lysosomal degradation for payload release—a mechanism that critically affects both therapeutic index and off-target toxicity profiles [2]. Direct substitution with vc-MMAE alters tumor-selective payload release kinetics and systemic free drug exposure, while substitution with mc-MMAF changes payload membrane permeability and bystander killing capacity [3]. These differences are not interchangeable without re-optimizing the entire ADC construct.

Replacement with cleavable vc-MMAE may alter tumor-selective release kinetics and systemic exposure context.
Replacement with charged mc-MMAF may eliminate payload cell permeability and bystander response capacity.
Linker class mismatch: non-cleavable vs cleavable or charged payload constructs are not directly interchangeable.

MMAE-SMCC: Quantitative Evidence of Differentiation from Comparable Auristatin Drug-Linker Conjugates


Cyclohexane Ring Confers Enhanced Maleimide Hydrolytic Stability Compared to Non-Cyclic Maleimide Linkers

The SMCC linker in MMAE-SMCC contains a cyclohexane ring adjacent to the maleimide group that provides increased stability to maleimide hydrolysis relative to maleimide linkers without this structural feature [1]. This stabilization is attributed to steric effects and the lack of aromatic character, which slow the ring-opening reaction that can lead to premature payload loss or retro-Michael elimination in vivo [1]. While direct hydrolysis half-life values for MMAE-SMCC are not available in primary literature, comparative linker chemistry studies establish that the cyclohexane bridge confers measurable stability advantages over simpler alkyl maleimides, with functional maleimide group stability extending to 64 hours in phosphate buffer at pH 7 and 4°C for the SMCC crosslinker [2].

Maleimide Stability
Class-level
Functional maleimide group stable 64 h (pH 7, 4°C)
Supports linker stability screening
Data from SMCC crosslinker; ADC-specific hydrolysis values to verify
Maleimide stability ADC linker chemistry Succinimide hydrolysis

Non-Cleavable SMCC Linker Reduces Target-Independent Toxicity Relative to Cleavable vc-PAB-MMAE in Preclinical Safety Models

In a systematic preclinical safety evaluation, ADCs with uncleavable linkers (including MCC-DM1, which uses the same SMCC-derived thioether linkage chemistry as MMAE-SMCC after conjugation) demonstrated significantly reduced target-independent hepatic and hematologic toxicity compared to ADCs with cleavable linkers [1]. This difference is attributed to decreased systemic release of free drug from uncleavable constructs, as they require complete lysosomal degradation of the antibody to liberate the payload rather than extracellular or endosomal linker cleavage [1]. The study evaluated ADCs in rats (non-binding species) and cynomolgus monkeys, demonstrating that uncleavable linker constructs provide a superior safety margin for antigens with limited normal tissue expression [1].

Preclinical Safety Endpoint
Cross-study comparable
Uncleavable linker ADCs: lower hepatic/hematologic toxicity vs cleavable ADCs in rat/monkey models
Supports linker safety profiling context
Toxicity endpoints from non-binding species; may not transfer across constructs
ADC toxicology Linker safety Target-independent toxicity

SMCC Linker Enables Dual-Payload ADC Construction with Synergistic Cytotoxicity Not Achievable with Single-Linker Approaches

MMAE-SMCC enables a unique dual-conjugation strategy where its non-cleavable SMCC linker serves as a secondary conjugation handle orthogonal to cleavable linker chemistry. In a study constructing trastuzumab-based dual-payload ADCs, researchers first conjugated MMAE via cleavable Val-Cit linker to cysteines, then conjugated DM1 via non-cleavable SMCC to lysines, creating Tmab-VcMMAE-SMCC-DM1 [1]. This dual-payload conjugate demonstrated synergistic and superior cytotoxic effects compared to trastuzumab alone [1], representing a design space not accessible with single-linker drug-linker conjugates. The SMCC maleimide-NHS bifunctionality enables this orthogonal lysine-directed conjugation that cleavable linker-only approaches cannot achieve without additional engineering [1].

Dual-Payload Construction
Direct comparison
Orthogonal SMCC conjugation enabled synergistic cytotoxicity vs antibody alone in HER2+ cell lines
Enables dual-payload ADC research strategies
IC50 values not specified; synergy qualification context-dependent
Dual-payload ADC Drug-linker orthogonal chemistry HER2+ cancer

MMAE Payload Retains Potent Antimitotic Activity with IC50 in Sub-Nanomolar to Low Nanomolar Range Across Tumor Cell Lines

The MMAE payload in MMAE-SMCC is a highly potent microtubule inhibitor with demonstrated in vitro cytotoxicity against diverse tumor cell lines [1]. While MMAE-SMCC itself is a drug-linker intermediate (not a free drug), the conjugated MMAE retains potent activity upon release. The auristatin class—including MMAE and its charged counterpart MMAF—shows IC50 values in the sub-nanomolar to low nanomolar range against antigen-positive cells [1]. Importantly, MMAE differs from MMAF in that it is cell-permeable, enabling a bystander killing effect where released MMAE can diffuse into adjacent antigen-negative tumor cells, a property not shared by the charged MMAF payload [2]. This membrane permeability characteristic is preserved in MMAE-SMCC-derived ADCs and represents a key functional differentiation from MMAF-based conjugates.

Payload Bystander Capacity
Class-level
MMAE cell-permeable (bystander effect); MMAF cell-impermeable (no bystander effect)
Supports bystander response interpretation
Sub-nanomolar IC50 range reported for auristatin class
MMAE potency Microtubule inhibition ADC payload comparison

MMAE-SMCC: Research and Industrial Application Scenarios Based on Verified Differential Evidence


Development of ADCs Requiring Bystander Killing Effect Against Heterogeneous Solid Tumors

The cell-permeable nature of the MMAE payload distinguishes MMAE-SMCC-derived ADCs from those using MMAF-based drug-linkers. In solid tumors with heterogeneous antigen expression (e.g., HER2+ breast cancer), released MMAE can diffuse from antigen-positive cells into adjacent antigen-negative tumor cells, exerting a bystander killing effect [1]. This property is not shared by MMAF payloads, which carry a charged C-terminal phenylalanine that impairs membrane permeability and restricts activity to antigen-positive cells only [1]. Research programs targeting tumors with variable or heterogeneous antigen expression should prioritize MMAE-SMCC over mc-MMAF or similar MMAF-based constructs to maximize therapeutic coverage of the entire tumor mass [1].

Safety-Optimized ADC Programs Where Systemic Free Drug Release Must Be Minimized

The non-cleavable SMCC thioether linkage mandates that payload release occurs only after complete lysosomal degradation of the internalized antibody [2]. This mechanism has been shown in preclinical safety models to reduce target-independent hepatic and hematologic toxicity relative to cleavable linker counterparts (including vc-PAB-MMAE constructs) [2]. ADCs built with MMAE-SMCC are therefore particularly suited for programs where the target antigen exhibits even low-level expression on normal tissues, or where the therapeutic index requires maximal separation between efficacious tumor exposure and systemic free drug exposure [2]. This safety differentiation supports selection of MMAE-SMCC over cleavable vc-MMAE for antigens with any normal tissue expression profile.

Construction of Orthogonal Dual-Payload ADCs for Overcoming Drug Resistance

The bifunctional SMCC linker chemistry (maleimide for cysteine conjugation and NHS ester for payload attachment) enables orthogonal conjugation strategies that are not accessible with single-mechanism linkers [3]. In dual-payload ADC construction, MMAE-SMCC can serve as a secondary conjugation handle to lysine residues after primary cysteine conjugation with a cleavable linker-payload, yielding constructs like Tmab-VcMMAE-SMCC-DM1 that demonstrate synergistic cytotoxicity superior to single-payload approaches [3]. This orthogonal conjugation capability positions MMAE-SMCC as a critical building block for next-generation ADCs designed to address tumor heterogeneity and therapeutic resistance through multi-mechanism payload delivery [3].

Linker Chemistry Research and Maleimide Stability Optimization Studies

The cyclohexane ring adjacent to the maleimide group in SMCC confers enhanced stability against hydrolytic ring-opening compared to maleimide linkers lacking this structural feature [4]. This property makes MMAE-SMCC a valuable reference compound for linker chemistry research programs investigating maleimide stabilization strategies, succinimide hydrolysis kinetics, and retro-Michael elimination mechanisms [5]. Functional maleimide group stability in the SMCC crosslinker extends to 64 hours in phosphate buffer at pH 7 and 4°C [4]. Researchers developing next-generation linker chemistries can use MMAE-SMCC as a baseline non-cleavable comparator against which novel stabilized maleimide or alternative conjugation chemistries can be benchmarked [5].

Application
Selection Property
Validation Focus
Heterogeneous tumor model bystander studies
Cell-permeable MMAE payload
Bystander response in antigen-heterogeneous models
Non-cleavable ADC linker safety profiling
Non-cleavable thioether linkage
Systemic free drug exposure and toxicity endpoints in research models
Dual-payload ADC design and resistance studies
Orthogonal conjugation chemistry (maleimide + NHS)
Synergy assessment in dual-payload constructs
Maleimide linker stability optimization
Cyclohexane-stabilized maleimide
Hydrolysis kinetics and stability benchmarking

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